![molecular formula C16H23N3O4S B2969380 ethyl 6-methyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate CAS No. 946253-04-9](/img/structure/B2969380.png)
ethyl 6-methyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . Compounds like ethyl 6-methyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate belong to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities .
Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques such as 1HNMR, 13CNMR, and X-Ray diffraction analysis . The dihydropyrimidine ring, a common feature in these compounds, often adopts a screw-boat conformation .Chemical Reactions Analysis
The chemical reactions involving similar compounds are often complex and involve multiple steps. For instance, in one synthesis process, piperazine was added to a solution of a precursor compound and potassium carbonate in CHCl3 .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often analyzed using techniques such as FT-IR, UV-visible spectroscopy, and HRMS .Scientific Research Applications
Medicinal Chemistry
Pyrimidine and purine derivatives are key scaffolds in drug discovery due to their broad applications. Some have been FDA-approved for treatments in the last decade .
Therapeutic Applications
These derivatives are used in thyroid drugs, leukemia treatment, and synthesis of other substituted pyrimidines. They also have plant growth regulatory, herbicidal, and antitumor activities .
Antimicrobial and Antiviral Uses
Pyrimidine structures are utilized in antimicrobial and antiviral therapies due to their structural diversity and synthetic accessibility .
Anti-inflammatory and Analgesic Effects
Pyrimidine derivatives show potential as anti-inflammatory agents with high potency and minimum toxicity. They inhibit inflammatory mediators like PGE 2, NO, NF-κB, IL-1β, IL-6, TNF-α, and leukotrienes .
Anticancer Potential
These compounds exert anticancer effects through various mechanisms, including inhibiting protein kinases essential for cell growth and metabolism .
Antioxidant Activity
Pyrimidine derivatives also exhibit antioxidant activity, which is crucial in preventing oxidative stress-related diseases .
Mechanism of Action
The mechanism of action of similar compounds often involves interactions with various biological targets. For example, some compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Future Directions
properties
IUPAC Name |
ethyl 6-methyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-4-23-15(21)13-11(3)17-16(22)18-14(13)24-9-12(20)19-7-5-10(2)6-8-19/h10H,4-9H2,1-3H3,(H,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YINNTSRBDNLEAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)N2CCC(CC2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-methyl-4-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-N-[2-[(2-fluorophenyl)methyl]pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B2969298.png)
![5-(cyclopentylthio)-7-(3,4-dimethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2969299.png)
![2-[(2-Hydroxyethyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B2969301.png)
![methyl 2-[2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2969303.png)
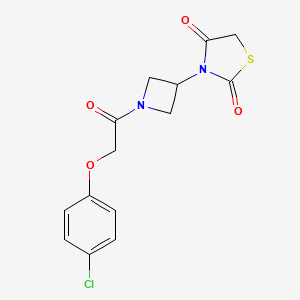
![6-Cyclopropyl-2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2969305.png)
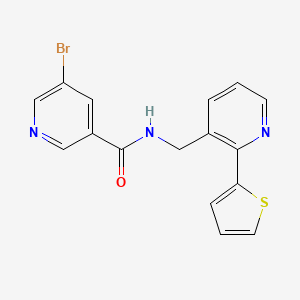
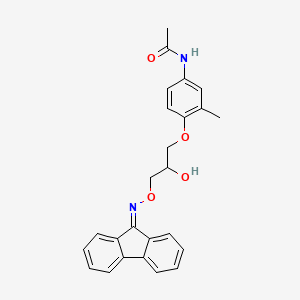
![N-(4-ethoxyphenyl)-2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2969312.png)
![N-(1-cyanocyclohexyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2969313.png)
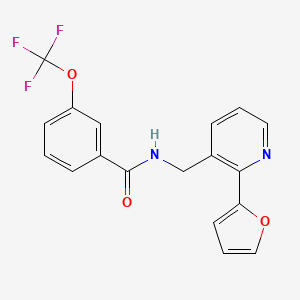
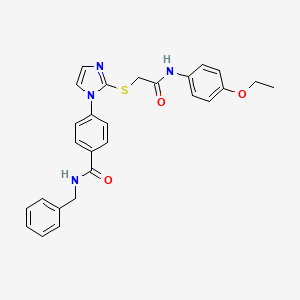

![N'-(3-Chloro-2-methylphenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2969320.png)